Methyl 2-(azetidin-3-yl)acetate: A Technical Guide for Researchers
Methyl 2-(azetidin-3-yl)acetate: A Technical Guide for Researchers
Introduction
Methyl 2-(azetidin-3-yl)acetate is a heterocyclic organic compound featuring an azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom. The azetidine motif is a valuable scaffold in medicinal chemistry, appearing in various natural products and synthetic compounds with diverse biological activities.[1] This technical guide provides an in-depth overview of Methyl 2-(azetidin-3-yl)acetate, its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of Methyl 2-(azetidin-3-yl)acetate and its hydrochloride salt are summarized below. This data is crucial for its handling, characterization, and use in synthetic chemistry.
| Property | Value | CAS Number | Reference |
| Compound Name | Methyl 2-(azetidin-3-yl)acetate | 890849-61-3 | [2] |
| Molecular Formula | C₆H₁₁NO₂ | 890849-61-3 | [2] |
| Molecular Weight | 129.16 g/mol | 890849-61-3 | [2] |
| IUPAC Name | methyl 2-(azetidin-3-yl)acetate | 890849-61-3 | [2] |
| SMILES | COC(=O)CC1CNC1 | 890849-61-3 | [2] |
| Compound Name | Methyl 2-(azetidin-3-yl)acetate HCl | 1229705-59-2 | [3] |
| Molecular Formula | C₆H₁₂ClNO₂ | 1229705-59-2 | [3] |
| Molecular Weight | 165.62 g/mol | 1229705-59-2 | [3] |
| Purity (typical) | 95.0% | 1229705-59-2 | [3] |
Spectroscopic Data
| Data Type | Description | Reference |
| ¹H NMR | Spectral data for the hydrochloride salt is available through chemical data providers. | [4] |
| ¹³C NMR | Structural confirmation of related azetidine derivatives has been achieved using ¹³C NMR. | [5][6] |
| Mass Spec. | High-Resolution Mass Spectrometry (HRMS) has been used to confirm the elemental composition of newly synthesized azetidine derivatives. Mass spectrometry data for the hydrochloride salt is also available. | [4][5][6] |
| IR | Infrared spectroscopy is useful for identifying functional groups. For instance, in a related precursor, characteristic absorption bands for the ester (C=O) and Boc-protecting group (C=O) were observed at 1731 cm⁻¹ and 1694 cm⁻¹, respectively. | [5] |
Synthesis and Experimental Protocols
A common and efficient route for the synthesis of functionalized 3-substituted 3-(acetoxymethyl)azetidines involves a Horner-Wadsworth-Emmons reaction followed by an aza-Michael addition.[5][6]
Experimental Protocol: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
This protocol details the synthesis of a key intermediate.
Materials:
-
tert-Butyl 3-oxoazetidine-1-carboxylate
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
A suspension of NaH (60% dispersion in mineral oil) in dry THF is prepared.
-
Neat methyl 2-(dimethoxyphosphoryl)acetate is added to the suspension.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of tert-butyl 3-oxoazetidine-1-carboxylate in dry THF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to yield the product.
Experimental Protocol: General Procedure for Aza-Michael Addition
This procedure describes the subsequent C-N bond formation.
Materials:
-
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
-
Appropriate N-heterocyclic amine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
Procedure:
-
The N-heterocyclic compound, DBU, and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate are dissolved in acetonitrile.
-
The solution is stirred at 65 °C for 4–16 hours.
-
The reaction mixture is concentrated under reduced pressure.
-
The resulting residue is purified by flash chromatography to yield the desired functionalized 3-substituted 3-(acetoxymethyl)azetidine.[5]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Caption: Synthesis workflow for Methyl 2-(azetidin-3-yl)acetate derivatives.
Applications in Research and Drug Development
Methyl 2-(azetidin-3-yl)acetate and its parent structure, azetidine-3-carboxylic acid, are valuable building blocks in the synthesis of more complex molecules for pharmaceutical applications.
-
Scaffold for Bioactive Compounds: The azetidine ring is a key pharmacophore in various bioactive compounds, including antibacterial agents and drugs for treating hypertension.[1]
-
Intermediate for S1P1 Receptor Agonists: Azetidine-3-carboxylic acid is a crucial intermediate in the synthesis of certain Sphingosine-1-phosphate receptor 1 (S1P1) agonists. These agonists are of interest as immunosuppressive agents for preventing organ transplant rejection and treating autoimmune disorders.[7]
The logical relationship for the application of this compound in drug development is outlined below.
Caption: Role of Methyl 2-(azetidin-3-yl)acetate in drug development.
References
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. Methyl 2-(azetidin-3-yl)acetate | C6H11NO2 | CID 53408531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Azetidin-3-yl-acetic acid methyl ester hydrochloride(1229705-59-2) 1H NMR [m.chemicalbook.com]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]
